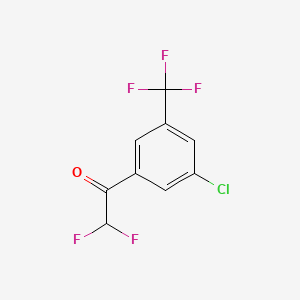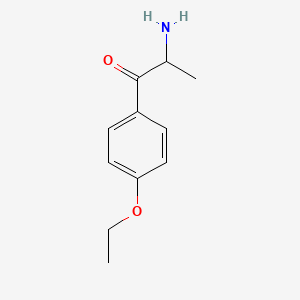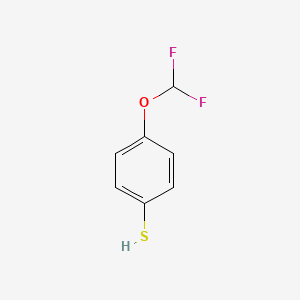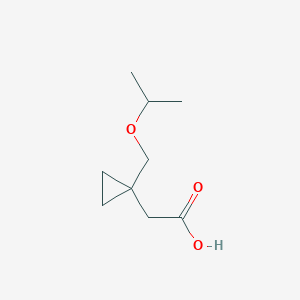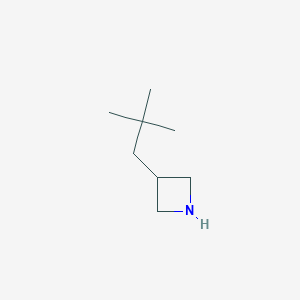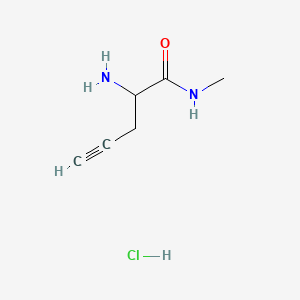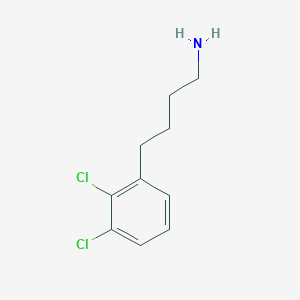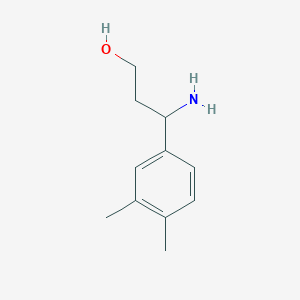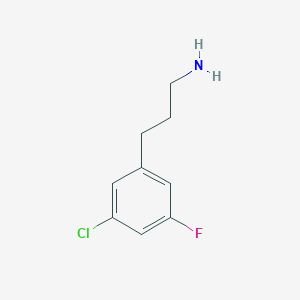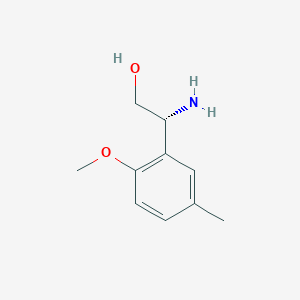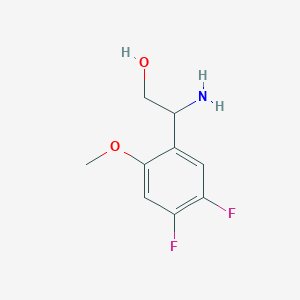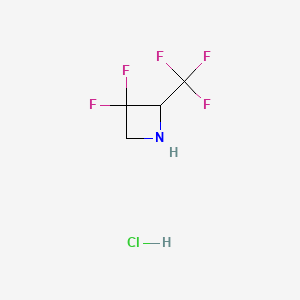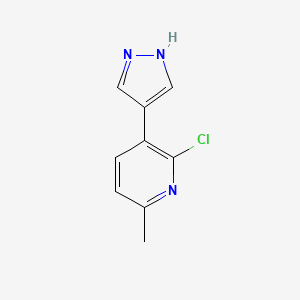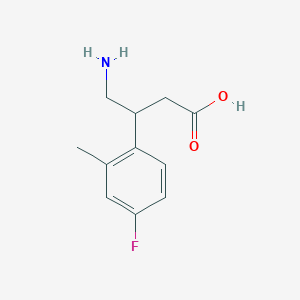
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid is an organic compound with a molecular formula of C11H14FNO2 This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 4-fluoro-2-methylbenzene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Alkylation: The intermediate is then subjected to alkylation with a suitable butanoic acid derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 4-Amino-3-(4-methylphenyl)butanoic acid
- 4-Amino-3-(4-chlorophenyl)butanoic acid
Comparison: 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds that may have only one substituent.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-7-4-9(12)2-3-10(7)8(6-13)5-11(14)15/h2-4,8H,5-6,13H2,1H3,(H,14,15) |
Clave InChI |
REHHWWABZQXKBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


